molecular formula C6H9BrO2 B1380037 2-Bromo-1-(oxolan-3-yl)ethan-1-one CAS No. 1101023-98-6

2-Bromo-1-(oxolan-3-yl)ethan-1-one

Cat. No.: B1380037
CAS No.: 1101023-98-6
M. Wt: 193.04 g/mol
InChI Key: AFYWQQAFNRKSGS-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C₆H₉BrO₂. It is a brominated derivative of ethanone, featuring a bromine atom and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(oxolan-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(oxolan-3-yl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(oxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanone derivatives.

    Reduction: 2-Bromo-1-(oxolan-3-yl)ethanol.

    Oxidation: 2-Bromo-1-(oxolan-3-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(oxolan-3-yl)ethan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functional materials, such as polymers and resins, with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(oxolan-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the target enzyme. The bromine atom can participate in electrophilic interactions, while the oxolane ring provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(oxolan-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-Iodo-1-(oxolan-3-yl)ethan-1-one: Similar structure but with an iodine atom instead of bromine.

    1-(Oxolan-3-yl)ethan-1-one: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

2-Bromo-1-(oxolan-3-yl)ethan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The oxolane ring provides additional stability and specificity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-(oxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYWQQAFNRKSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101023-98-6
Record name 2-bromo-1-(oxolan-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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